![molecular formula C19H17NO B14252640 2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- CAS No. 216313-29-0](/img/structure/B14252640.png)
2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a naphthalenamine moiety linked to an ethoxyphenyl group through a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- typically involves the condensation reaction between 2-naphthalenamine and 4-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- follows a similar synthetic route but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amine (2-naphthalenamine) and aldehyde (4-ethoxybenzaldehyde).
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
類似化合物との比較
Similar Compounds
2-Naphthalenamine, N-phenyl-: Another Schiff base with a phenyl group instead of an ethoxyphenyl group.
2-Naphthalenamine, N-methyl-: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- is unique due to the presence of the ethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
216313-29-0 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C19H17NO/c1-2-21-19-11-7-15(8-12-19)14-20-18-10-9-16-5-3-4-6-17(16)13-18/h3-14H,2H2,1H3 |
InChIキー |
NKVZPSQBPHJWJI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


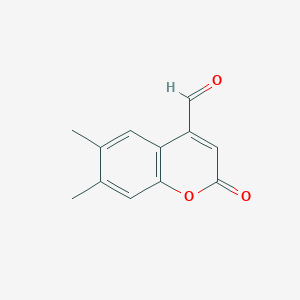

![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
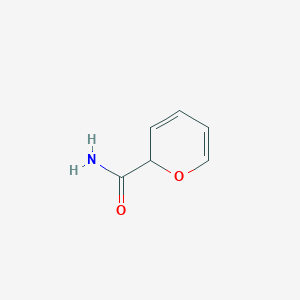
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
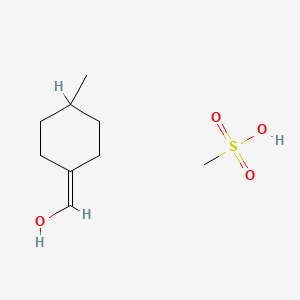
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
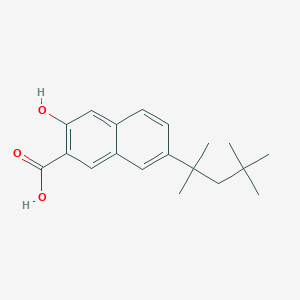
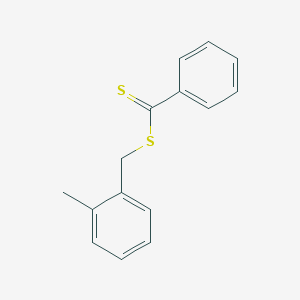
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
